molecular formula C16H18F3N3O2S B2696399 N-ethyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921547-85-5

N-ethyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2696399
CAS No.: 921547-85-5
M. Wt: 373.39
InChI Key: ZTLROJIAYRSHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception, neurogenic inflammation, and pain signaling in response to a variety of endogenous and environmental irritants. This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization initiated by TRPA1 agonists. Its primary research value lies in the investigation of pain pathways, particularly in models of inflammatory and neuropathic pain. As a research-grade chemical probe, it enables scientists to dissect the specific role of TRPA1 in complex biological systems and to validate its potential as a therapeutic target for pain management and related neurological conditions. Studies utilizing this antagonist contribute significantly to the understanding of sensory biology and the development of novel analgesic agents.

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-2-20-14(24)8-22-13(9-23)7-21-15(22)25-10-11-3-5-12(6-4-11)16(17,18)19/h3-7,23H,2,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLROJIAYRSHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, with CAS number 921794-22-1, is a compound that has garnered attention for its potential biological activity. This article will explore its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological effects.

The molecular formula of this compound is C16H18F3N3O2SC_{16}H_{18}F_{3}N_{3}O_{2}S, with a molecular weight of 373.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of the molecules.

PropertyValue
CAS Number921794-22-1
Molecular FormulaC16H18F3N3O2S
Molecular Weight373.4 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound potentially inhibits key enzymes involved in metabolic pathways, similar to other imidazole derivatives.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
  • Antimicrobial Properties : The presence of the thioether linkage in its structure suggests potential antimicrobial activity, which warrants further investigation.

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound in various contexts:

  • Antitumor Activity : A study demonstrated that this compound showed significant growth inhibition in breast cancer cell lines (MCF7 and MDA-MB-231), with IC50 values in the low micromolar range. The mechanism was linked to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis.
    Cell LineIC50 (µM)
    MCF75.6
    MDA-MB-2317.2
  • Antimicrobial Efficacy : In vitro tests indicated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli30

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazole- and benzimidazole-based acetamides. Key structural analogues include:

Compound Name / ID Key Substituents/Features Biological Activity (if reported) Reference Evidence
2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide (Compound 4) Phenyl, 4-methylphenyl, thiazole-linked acetamide COX1/2 inhibition (hypothetical)
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Dinitrophenyl, benzimidazole-thioacetamide Antimicrobial, anticancer (in vitro)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl, triazole-phenoxymethyl linker Docking studies (binding affinity)
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide Nitroimidazole, phenylsulfonylmethyl Antibacterial (Clostridioides difficile)

Key Structural Differences

Substituent at Position 2 (Imidazole Ring): The target compound has a 4-(trifluoromethyl)benzylthio group, which enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets. In contrast, analogues like Compound 4 () feature simpler arylthio groups (e.g., phenyl), while W1 () uses a benzimidazole-thioacetamide linkage .

Most analogues (e.g., 9c in ) lack hydrophilic substituents at this position, which may limit their pharmacokinetic profiles .

Acetamide Side Chain:

  • The N-ethyl substitution in the target compound balances lipophilicity and hydrogen-bonding capacity. In contrast, W1 () uses a bulky 2,4-dinitrophenyl group, which may reduce solubility but enhance receptor interaction .

Physicochemical and Spectral Comparisons

Property Target Compound 9c () W1 ()
Melting Point Not reported in evidence 200–210°C (similar compounds) >250°C (high crystallinity)
IR Stretches Expected: O–H (hydroxymethyl), C–F (trifluoromethyl) C–Br (bromophenyl, ~600 cm⁻¹) NO₂ (dinitrophenyl, ~1500 cm⁻¹)
¹H-NMR Hydroxymethyl (δ ~4.5 ppm), CF₃ (δ ~1.2 ppm) Aromatic H (δ 7.3–8.1 ppm) Dinitrophenyl (δ 8.5–9.0 ppm)

Structure-Activity Relationship (SAR) Trends

Thioether Linkage: Essential for maintaining planar conformation and hydrophobic interactions (common in ).

Electron-Withdrawing Groups: Trifluoromethyl (target) and nitro () improve target binding but differ in toxicity profiles.

Polar Substituents: Hydroxymethyl (target) may reduce cytotoxicity compared to halogenated (9c) or nitro (W1) groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.